N-(But-3-yn-1-yl)-4-hydrazinylbenzamide hydrochloride
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Overview
Description
N-(But-3-yn-1-yl)-4-hydrazinylbenzamide hydrochloride is a chemical compound known for its unique structure and properties. It is often referred to as a clickable, nucleophilic hydrazine probe, which makes it valuable in various scientific applications . The compound has the empirical formula C11H14ClN3O · xHCl and a molecular weight of 239.70 (free base basis) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(But-3-yn-1-yl)-4-hydrazinylbenzamide hydrochloride typically involves the reaction of but-3-yn-1-amine with 4-hydrazinylbenzoyl chloride under controlled conditions. The reaction is carried out in an appropriate solvent, such as dimethylformamide, at a specific temperature to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is generally produced in laboratory settings using standard organic synthesis techniques. The compound is then purified and characterized using techniques such as IR, 1H NMR, and 13C NMR spectroscopy .
Chemical Reactions Analysis
Types of Reactions
N-(But-3-yn-1-yl)-4-hydrazinylbenzamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various electrophiles can be used in substitution reactions, often under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized hydrazine derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-(But-3-yn-1-yl)-4-hydrazinylbenzamide hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(But-3-yn-1-yl)-4-hydrazinylbenzamide hydrochloride involves its ability to act as a nucleophilic hydrazine probe. It interacts with electrophilic sites on target molecules, forming covalent bonds. This interaction allows for the identification and characterization of protein electrophiles in human cells . The compound’s molecular targets and pathways are primarily related to its role in chemoproteomic profiling .
Comparison with Similar Compounds
Similar Compounds
- Ethyl hydrazinoacetate hydrochloride
- N-(But-3-yn-1-yl)-2-((2-oxo-2H-chromen-7-yl)oxy)methyl)acrylamide
- Benzyl carbazate
Uniqueness
N-(But-3-yn-1-yl)-4-hydrazinylbenzamide hydrochloride stands out due to its clickable, nucleophilic hydrazine probe properties. This makes it particularly useful in activity-based protein profiling, a feature not commonly found in similar compounds .
Properties
Molecular Formula |
C11H14ClN3O |
---|---|
Molecular Weight |
239.70 g/mol |
IUPAC Name |
N-but-3-ynyl-4-hydrazinylbenzamide;hydrochloride |
InChI |
InChI=1S/C11H13N3O.ClH/c1-2-3-8-13-11(15)9-4-6-10(14-12)7-5-9;/h1,4-7,14H,3,8,12H2,(H,13,15);1H |
InChI Key |
PJYKPBMUNMMHRO-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCNC(=O)C1=CC=C(C=C1)NN.Cl |
Origin of Product |
United States |
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